3-Fluoro-1-oxa-7-azaspiro[4.5]decane chemical structure and properties
3-Fluoro-1-oxa-7-azaspiro[4.5]decane chemical structure and properties
An In-Depth Technical Guide to 3-Fluoro-1-oxa-7-azaspiro[4.5]decane: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, a fluorinated heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The document is structured to deliver in-depth insights for researchers, scientists, and professionals in the field, focusing on its chemical architecture, physicochemical properties, and plausible synthetic pathways.
Introduction: The Significance of Fluorinated Spirocycles in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise and novel interactions with biological targets. The introduction of a fluorine atom into such scaffolds further enhances their therapeutic potential. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
3-Fluoro-1-oxa-7-azaspiro[4.5]decane represents a compelling fusion of these desirable features. It combines a spirocyclic core, a pharmacophorically important piperidine ring (the 7-aza component), and a strategically placed fluorine atom. This guide will delve into the specifics of this promising, albeit not extensively documented, chemical entity.
Chemical Structure and Properties
The systematic IUPAC name, 3-Fluoro-1-oxa-7-azaspiro[4.5]decane, precisely defines its structure. The molecule is built upon a spiro[4.5]decane framework, which consists of a five-membered and a six-membered ring joined by a spiro-carbon. The "1-oxa" and "7-aza" locants indicate the positions of the heteroatoms, placing the oxygen in the five-membered ring and the nitrogen in the six-membered ring. A fluorine atom is substituted at the 3-position of the oxolane ring.
Physicochemical Data
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₈H₁₄FNO | Based on IUPAC name |
| Molecular Weight | 159.20 g/mol | Calculated from molecular formula |
| CAS Number | Not assigned | Compound not widely documented |
| Appearance | Likely a solid at room temperature | Based on similar hydrochloride salts[1][2] |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. The free base may have limited water solubility, while the hydrochloride salt would be more water-soluble. | General property of similar heterocyclic amines |
| LogP | ~ 0.5 - 1.5 | Estimated based on the parent scaffold and the effect of fluorination |
| pKa | ~ 8.5 - 9.5 | The 7-aza (piperidine) nitrogen is basic. The exact value is influenced by the surrounding structure. |
Structural Visualization
Caption: Chemical structure of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.
Proposed Synthetic Strategies
The synthesis of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane is not explicitly detailed in the current literature. However, a plausible and efficient synthetic route can be designed based on established methods for constructing similar spirocyclic systems.[3][4] The following multi-step synthesis is proposed, starting from commercially available materials.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the spirocyclic system at the C-N and C-O bonds, leading back to a piperidone precursor and a fluorinated epoxide or a related three-carbon synthon.
Caption: Retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of a Suitable Piperidone Precursor
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Objective: Prepare N-Boc-4-piperidone, a key intermediate.
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Reaction: Protection of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O).
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Procedure:
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Suspend 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (2.2 eq) and stir for 15 minutes at 0 °C.
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Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-piperidone.
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Step 2: Spirocyclization to form the Fluorinated Oxolane Ring
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Objective: Construct the fluorinated spirocyclic core.
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Reaction: Reaction of N-Boc-4-piperidone with a suitable three-carbon nucleophile, followed by fluorination and cyclization. A plausible route involves the use of an organometallic reagent derived from 1-bromo-2-(2-bromoethoxy)ethane, followed by fluorination. A more direct, though potentially challenging, approach would involve a fluorinated building block.
Alternative using a fluorinated synthon:
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add a solution of a fluorinated Grignard or organolithium reagent (e.g., derived from 3-fluoro-1-bromopropane, which would require subsequent oxidation and cyclization steps) or a Reformatsky-type reaction with ethyl 2-fluoroacetate.
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A more advanced approach involves stereoselective methods to control the fluorine's orientation.
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Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
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The resulting intermediate alcohol would then undergo cyclization, potentially under acidic or basic conditions, to form the oxolane ring.
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Step 3: Deprotection of the Piperidine Nitrogen
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Objective: Remove the Boc protecting group.
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Reaction: Acid-catalyzed cleavage of the tert-butoxycarbonyl group.
-
Procedure:
-
Dissolve the Boc-protected spirocycle from Step 2 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
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Stir at room temperature for 2-4 hours.
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Concentrate the reaction mixture under reduced pressure.
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Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane.
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Filter and dry the solid product.
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Characterization and Quality Control
Thorough characterization is essential to confirm the structure and purity of the final compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine and oxolane ring protons. The proton geminal to the fluorine will show a large doublet splitting due to ¹H-¹⁹F coupling. |
| ¹³C NMR | A signal for the carbon bearing the fluorine atom will appear as a doublet with a large ¹JCF coupling constant. The spiro carbon will be a quaternary signal. |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets or a more complex multiplet, depending on the neighboring protons. |
| Mass Spectrometry (HRMS) | The exact mass of the molecular ion [M+H]⁺ should be consistent with the calculated value for C₈H₁₅FNO⁺. |
| Infrared (IR) Spectroscopy | Characteristic C-F, C-O, and N-H stretching vibrations. |
| Purity (HPLC) | A single major peak indicating high purity (>95%). |
Applications in Drug Discovery
The 3-Fluoro-1-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block for the synthesis of novel therapeutic agents. Its structural features suggest potential applications in several areas:
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Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in many CNS-active drugs. The spirocyclic nature provides conformational rigidity, which can lead to higher selectivity for specific receptor subtypes. Derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for Alzheimer's disease and as selective sigma-1 receptor ligands.[5][6]
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Oncology: Spirocyclic scaffolds are increasingly being explored in cancer therapy. For instance, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of KRAS-G12D, a critical oncogene.[7]
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Metabolic Modulators: The introduction of fluorine can enhance metabolic stability, a crucial property for developing orally bioavailable drugs.
The unique three-dimensional shape and the presence of hydrogen bond donors and acceptors make this scaffold an excellent starting point for library synthesis and lead optimization campaigns.
Conclusion
3-Fluoro-1-oxa-7-azaspiro[4.5]decane is a promising, albeit under-explored, chemical entity with significant potential for the development of novel therapeutics. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of a rigid spirocyclic core, a key basic nitrogen, and the modulating effects of fluorine makes it a highly attractive scaffold for medicinal chemists. Further exploration of its derivatives is warranted to unlock its full therapeutic potential.
References
- Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate.
- Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-518.
- Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532.
- 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026, February 1). European Journal of Medicinal Chemistry.
- Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
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Wikipedia. (n.d.). Azaspirodecane. Retrieved from [Link]
- Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
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PubChemLite. (n.d.). 1-oxa-7-azaspiro[4.5]decane (C8H15NO). Retrieved from [Link]
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ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link]
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